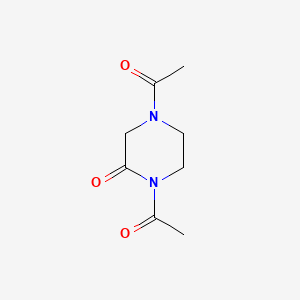
(S)-Esmolol Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of an acid typically involves a reaction known as an acid-base reaction. In this type of reaction, an acid reacts with a base to produce a salt and water . For example, the synthesis of aspirin involves the reaction of salicylic acid with acetic anhydride .Molecular Structure Analysis
The molecular structure of an acid is typically characterized by the presence of one or more hydrogen atoms that can be released as positively charged hydrogen ions in a solution .Chemical Reactions Analysis
Acids undergo various chemical reactions. They react with metals to produce hydrogen gas and a salt. They also react with bases to produce a salt and water, a process known as neutralization .Physical And Chemical Properties Analysis
Acids have distinct physical and chemical properties. Physically, they are usually colorless and have a sour taste. Chemically, they react with bases to form salts and water, and with metals to produce hydrogen gas .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of (S)-Esmolol Acid can be achieved through the resolution of racemic Esmolol Acid using chiral resolving agents.", "Starting Materials": [ "Racemic Esmolol Acid", "Chiral Resolving Agents" ], "Reaction": [ "The racemic Esmolol Acid is treated with a chiral resolving agent to form diastereomeric salts.", "The diastereomeric salts are then separated using chromatography or recrystallization.", "The desired enantiomer, (S)-Esmolol Acid, is obtained after the separation step." ] } | |
Numéro CAS |
910651-36-4 |
Nom du produit |
(S)-Esmolol Acid |
Formule moléculaire |
C15H23NO4 |
Poids moléculaire |
281.352 |
Nom IUPAC |
3-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C15H23NO4/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19)/t13-/m0/s1 |
Clé InChI |
ILSCWPMGTDPATI-ZDUSSCGKSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O |
Synonymes |
4-[(2S)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzenepropanoic Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5'-13C]ribothymidine](/img/structure/B583967.png)
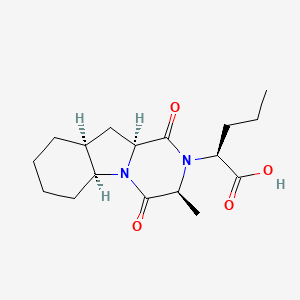
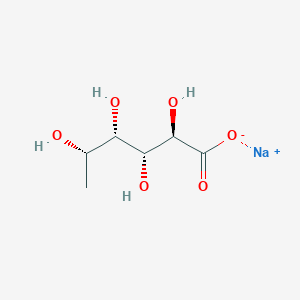
![L-[4-13C]sorbose](/img/structure/B583972.png)
![L-[5-13C]Sorbose](/img/structure/B583974.png)
![Pyrido[3,2-e][1,2,4]triazin-5(8H)-one](/img/structure/B583975.png)
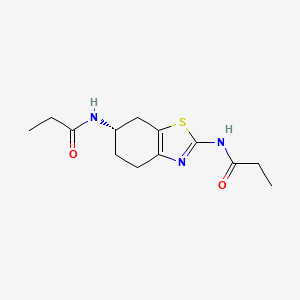
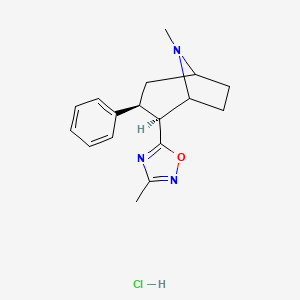
![[1-13Cfru]sucrose](/img/structure/B583980.png)

